(R)-2-Acetamido-2-(3-chlorophenyl)acetic acid
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Overview
Description
®-2-Acetamido-2-(3-chlorophenyl)acetic acid is an organic compound that belongs to the class of acetic acids It is characterized by the presence of an acetamido group and a chlorophenyl group attached to the acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Acetamido-2-(3-chlorophenyl)acetic acid typically involves the reaction of 3-chlorophenylacetic acid with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of ®-2-Acetamido-2-(3-chlorophenyl)acetic acid may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems can be employed to scale up the synthesis process while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
®-2-Acetamido-2-(3-chlorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenylacetic acid derivatives.
Scientific Research Applications
®-2-Acetamido-2-(3-chlorophenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ®-2-Acetamido-2-(3-chlorophenyl)acetic acid exerts its effects involves interactions with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-2-phenylacetic acid: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
2-Acetamido-2-(4-chlorophenyl)acetic acid: The chlorine atom is positioned differently, potentially altering its chemical properties and interactions.
2-Acetamido-2-(3-bromophenyl)acetic acid: Contains a bromine atom instead of chlorine, which can influence its reactivity and biological effects.
Uniqueness
®-2-Acetamido-2-(3-chlorophenyl)acetic acid is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can significantly impact its chemical reactivity and biological interactions. This unique structure allows for specific applications in research and industry that may not be achievable with other similar compounds.
Properties
IUPAC Name |
(2R)-2-acetamido-2-(3-chlorophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-6(13)12-9(10(14)15)7-3-2-4-8(11)5-7/h2-5,9H,1H3,(H,12,13)(H,14,15)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGISTJVZFZVCND-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC(=CC=C1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](C1=CC(=CC=C1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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